2-(4-Phenylphenyl)acetamidine
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Overview
Description
2-(4-Phenylphenyl)acetamidine is an organic compound with the molecular formula C14H14N2. It is a derivative of acetamidine, characterized by the presence of a biphenyl group attached to the acetamidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenyl)acetamidine typically involves the reaction of 4-bromobiphenyl with acetamidine hydrochloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
4-Bromobiphenyl+Acetamidine HydrochlorideNaHthis compound
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Phenylphenyl)acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidates or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amidine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of imidates or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amidines or related derivatives
Scientific Research Applications
2-(4-Phenylphenyl)acetamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenyl)acetamidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)acetamidine
- 2-(4-Chlorophenyl)acetamidine
- 2-(4-Nitrophenyl)acetamidine
Comparison: 2-(4-Phenylphenyl)acetamidine is unique due to the presence of the biphenyl group, which imparts distinct steric and electronic properties. This makes it more versatile in certain synthetic applications compared to its analogs. For instance, the biphenyl group can enhance binding affinity to specific targets in medicinal chemistry, making it a valuable compound for drug development .
Properties
IUPAC Name |
2-(4-phenylphenyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQCUYDKYMXTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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